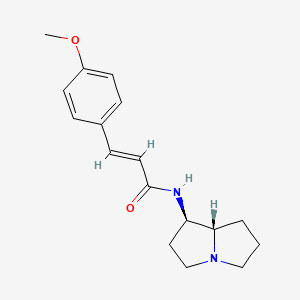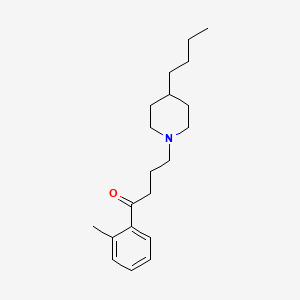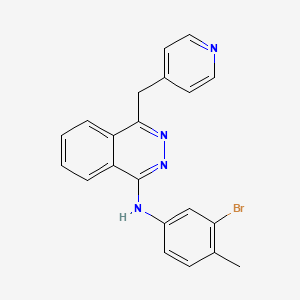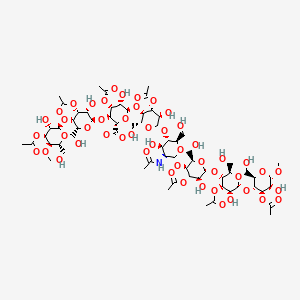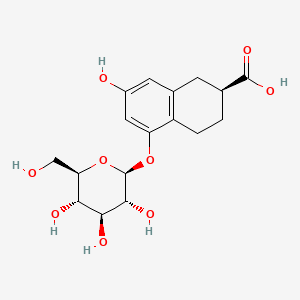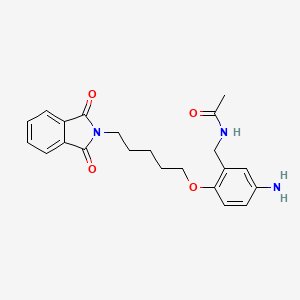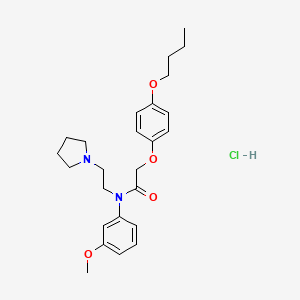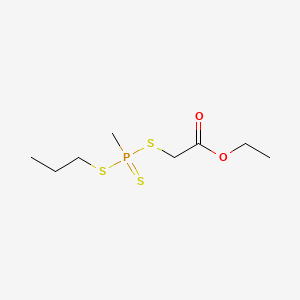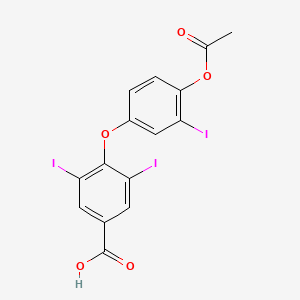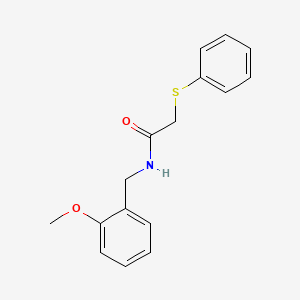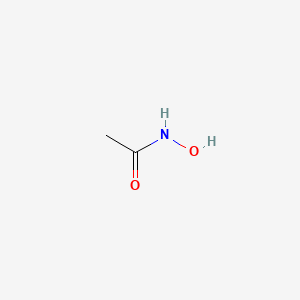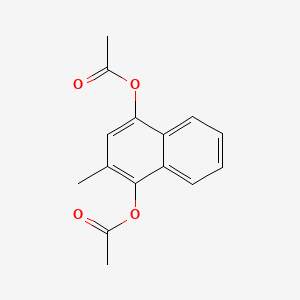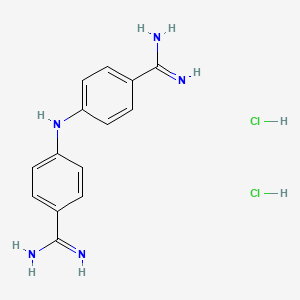
4,4'-Diamidinodiphenylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidamide, 4,4'-iminobis-, dihydrochloride (9CI) is a bioactive chemical.
Applications De Recherche Scientifique
1. Antimicrobial and Chemotherapy Research
4,4'-Diamidinodiphenylamine dihydrochloride has been explored in the context of antimicrobial activity. It was studied for its effects on Madurella mycetomi, a fungal infection, where it showed significant in vitro activity but was less effective in vivo. This suggests potential as an adjunct to other treatments or surgeries in similar infections (Murray & Colichón, 1962).
2. Material Science and Polymer Research
4,4'-Diamidinodiphenylamine dihydrochloride has been utilized in the synthesis of novel materials. One example is its use in creating fluorescent poly(pyridine-imide) acid chemosensors, indicating its role in the development of new materials with specific optical and electronic properties (Wang et al., 2008). Furthermore, it has been a part of research on high glass transition and thermal stability of new pyridine-containing polyimides, showing its significance in creating materials with enhanced physical properties (Wang et al., 2008).
3. Analytical Chemistry Applications
This chemical has also found use in analytical chemistry, particularly in developing novel methods for identifying nucleated horn cells, which are important in dermatological research. This application demonstrates its utility in specific and sensitive detection methods in biological samples (Tring, 1976).
4. Electrochemical and Electrochromic Research
Significant research has been conducted on the electrochemical and electrochromic properties of materials derived from 4,4'-Diamidinodiphenylamine dihydrochloride. This includes the synthesis and characterization of electrochromic poly(amide–imide)s, which are important in the development of materials for electronic applications (Hsiao et al., 2010).
Propriétés
Numéro CAS |
21055-30-1 |
|---|---|
Nom du produit |
4,4'-Diamidinodiphenylamine dihydrochloride |
Formule moléculaire |
C14H17Cl2N5 |
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
4-(4-carbamimidoylanilino)benzenecarboximidamide;dihydrochloride |
InChI |
InChI=1S/C14H15N5.2ClH/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18;;/h1-8,19H,(H3,15,16)(H3,17,18);2*1H |
Clé InChI |
AHZOOTGUHLEJCG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)NC2=CC=C(C=C2)C(=N)N.Cl.Cl |
SMILES canonique |
C1=CC(=CC=C1C(=N)N)NC2=CC=C(C=C2)C(=N)N.Cl.Cl |
Apparence |
Solid powder |
Autres numéros CAS |
21055-30-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
15535-96-3 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4,4'-diamidinodiphenylamine M and B 938 M and B 938 dihydrochloride M and B-938 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



